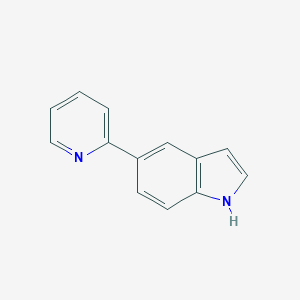
5-(Pyridin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-yl)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities
The indole scaffold, including derivatives like 5-(Pyridin-2-yl)-1H-indole, exhibits a wide range of biological activities:
- Anticancer Activity : Numerous studies have reported that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from the indole structure have shown promising results against different cancer cell lines such as HeLa and A549 .
- Antiviral Properties : Indole derivatives have demonstrated activity against several viruses, including the Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). The structural diversity offered by the pyridine substitution enhances their binding affinity to viral proteins .
- Anti-inflammatory Effects : Research indicates that certain indole derivatives can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis of this compound Derivatives
The synthesis of this compound typically involves methods such as:
- Fischer Indole Synthesis : This method allows for the formation of indoles from phenylhydrazines and ketones or aldehydes.
- Pyridine Substitution Reactions : Various electrophilic substitution reactions can introduce the pyridine moiety to the indole scaffold.
These synthetic routes enable researchers to create a library of derivatives with tailored biological activities .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
- Cancer Treatment : A study evaluated the anticancer potential of this compound derivatives against breast cancer cell lines. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .
- Antiviral Research : Another case study focused on the antiviral efficacy of these compounds against HIV. The study found that certain derivatives inhibited viral replication by interfering with reverse transcriptase activity, showcasing their potential as antiviral agents .
- Inflammatory Disease Models : In animal models of inflammation, this compound derivatives demonstrated reduced levels of pro-inflammatory cytokines, indicating their therapeutic potential in managing inflammatory diseases .
Propriétés
Numéro CAS |
117908-10-8 |
|---|---|
Formule moléculaire |
C13H10N2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H10N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h1-9,15H |
Clé InChI |
LKVUGPCFEGORAO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
SMILES canonique |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
Synonymes |
5-(pyridin-2-yl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















